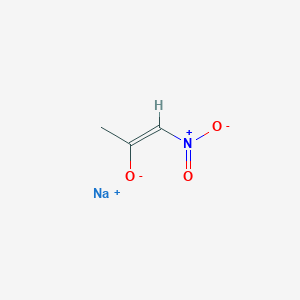

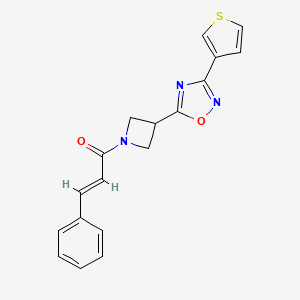

![molecular formula C8H15NO B2866920 (2-Amino-2-bicyclo[4.1.0]heptanyl)methanol CAS No. 1543290-68-1](/img/structure/B2866920.png)

(2-Amino-2-bicyclo[4.1.0]heptanyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-Amino-2-bicyclo[4.1.0]heptanyl)methanol” is a complex organic compound. It is a derivative of bicyclo[2.2.1]heptane-2-methanol . Bicyclo[2.2.1]heptane-2-methanol is a bicyclic compound with a methanol functional group attached . The compound has a molecular weight of 126.1962 .

Synthesis Analysis

Bicyclo[4.1.0]heptenes, which are structurally similar to the compound , can be synthesized via the transition metal-catalyzed cycloisomerization of 1,6-enynes . This process involves the use of catalysts such as Pt (II) and Au (I) . In recent years, enantioselective syntheses of bicyclo[4.1.0]heptenes have also been reported .Chemical Reactions Analysis

Bicyclo[4.1.0]heptenes can undergo a variety of transformations, including thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions . These reactions can proceed both with and without opening of the cyclopropyl ring . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used.Scientific Research Applications

High-performance Liquid Chromatographic Enantioseparation

Researchers have developed high-performance liquid chromatographic methods for the separation and identification of enantiomers of bicyclic 1,3-amino alcohols and their derivatives. This includes the use of a naphthylethyl carbamate-derivatized beta-cyclodextrin stationary phase for direct separation in the polar-organic mode. Such methodologies are crucial for the stereoisomer separation of complex molecules like (2-Amino-2-bicyclo[4.1.0]heptanyl)methanol, facilitating the study of their biological and chemical properties (Péter et al., 2001).

Ring Opening of Activated Cyclopropanes

The study of bicyclo[3.1.0]hexane methanolysis under acidic and basic conditions leading to the cleavage of activated cyclopropane bonds highlights the reactivity of bicyclic structures in different environments. Such insights are relevant for understanding the chemical behavior of this compound under various conditions, potentially aiding in its functionalization or modification (Lim et al., 2002).

Synthesis and Characterization of Nanoparticles

The use of bicyclic compounds in the synthesis and stabilization of nanoparticles has been explored, demonstrating the utility of these structures in nanotechnology. For example, the synthesis of zinc nanoparticles using a hetero-bicyclic compound as a reducing and stabilizing agent showcases the potential for this compound to be used in similar applications (Pushpanathan & Kumar, 2014).

Nitrogen Insertion to Bicyclo[2.2.1]heptanones

The photo-Beckmann rearrangement of oximes derived from bicyclic heptanones has been investigated, providing a route to isomeric lactams and ring-opened amides. Understanding these reactions can contribute to the development of synthetic strategies for bicyclic compounds, including this compound, offering pathways to a variety of functionalized products (Suginome et al., 1987).

Future Directions

The future directions for the study of “(2-Amino-2-bicyclo[4.1.0]heptanyl)methanol” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the diverse chemistry of related bicyclic compounds , there may be potential for the development of new synthetic methods and applications for this compound.

Properties

IUPAC Name |

(2-amino-2-bicyclo[4.1.0]heptanyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-8(5-10)3-1-2-6-4-7(6)8/h6-7,10H,1-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILNOBYEHHNIOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC2C(C1)(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

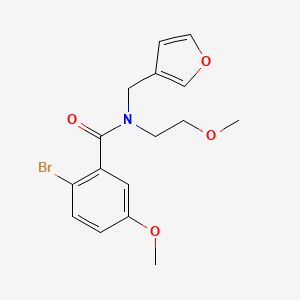

![2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2866839.png)

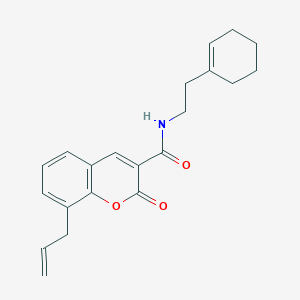

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(oxolan-3-yl)propanoic acid](/img/structure/B2866843.png)

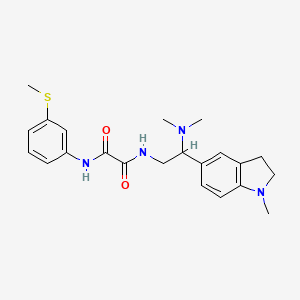

![(1S,3R)-3-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B2866845.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone](/img/structure/B2866846.png)

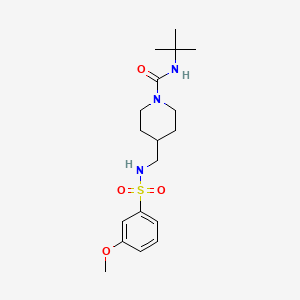

![2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2866856.png)

![1,7-dimethyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2866857.png)

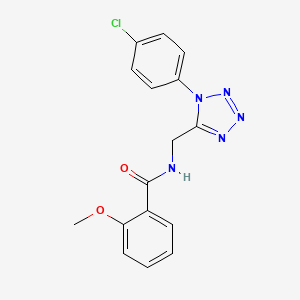

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2866858.png)